1-[2-(1-Adamantyl)ethoxy]-3-(1-piperidinyl)-2-propanol hydrochloride
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Overview
Description
1-[2-(1-Adamantyl)ethoxy]-3-(1-piperidinyl)-2-propanol hydrochloride is a chemical compound with the molecular formula C20H36ClNO2 and a molecular weight of 357.96.
Preparation Methods
The synthesis of 1-[2-(1-Adamantyl)ethoxy]-3-(1-piperidinyl)-2-propanol hydrochloride involves several steps. One common method includes the reaction of 1-adamantylamine with ethylene oxide to form 1-(2-hydroxyethyl)adamantane. This intermediate is then reacted with 1-chloropropan-2-ol in the presence of a base to yield 1-[2-(1-Adamantyl)ethoxy]-3-(1-piperidinyl)-2-propanol. Finally, the hydrochloride salt is formed by treating the product with hydrochloric acid .
Chemical Reactions Analysis
1-[2-(1-Adamantyl)ethoxy]-3-(1-piperidinyl)-2-propanol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, producing various substituted products depending on the reagents and conditions used.
Scientific Research Applications
1-[2-(1-Adamantyl)ethoxy]-3-(1-piperidinyl)-2-propanol hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-[2-(1-Adamantyl)ethoxy]-3-(1-piperidinyl)-2-propanol hydrochloride involves its interaction with specific molecular targets and pathways. The adamantyl group in the compound is known to enhance its lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperidinyl group may contribute to its binding affinity to certain receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
1-[2-(1-Adamantyl)ethoxy]-3-(1-piperidinyl)-2-propanol hydrochloride can be compared with other similar compounds, such as:
1-[2-(1-Adamantyl)ethoxy]-3-(2-ethyl-1-piperidinyl)-2-propanol hydrochloride: This compound has a similar structure but with an ethyl group on the piperidinyl ring, which may alter its chemical and biological properties.
1-[2-(1-Adamantyl)ethoxy]-3-(1-morpholinyl)-2-propanol hydrochloride: The morpholinyl group in this compound can affect its solubility and reactivity compared to the piperidinyl derivative.
Properties
IUPAC Name |
1-[2-(1-adamantyl)ethoxy]-3-piperidin-1-ylpropan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO2.ClH/c22-19(14-21-5-2-1-3-6-21)15-23-7-4-20-11-16-8-17(12-20)10-18(9-16)13-20;/h16-19,22H,1-15H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSYYOSXGDCLOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(COCCC23CC4CC(C2)CC(C4)C3)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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